molecular formula C15H23ClN2O B5400923 N,N-di-sec-butyl-N'-(3-chlorophenyl)urea

N,N-di-sec-butyl-N'-(3-chlorophenyl)urea

Cat. No.: B5400923
M. Wt: 282.81 g/mol
InChI Key: REKVKNVVMCDMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-di-sec-butyl-N'-(3-chlorophenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture for weed control. It belongs to the family of substituted urea herbicides and is known for its broad-spectrum activity against various weeds. Diuron is a white crystalline solid, which is insoluble in water but soluble in organic solvents.

Mechanism of Action

N,N-di-sec-butyl-N'-(3-chlorophenyl)urea acts by inhibiting photosynthesis in plants. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of the electron transport chain, which ultimately results in the inhibition of photosynthesis and plant death.
Biochemical and physiological effects:
This compound has been shown to have toxic effects on aquatic organisms, such as algae, fish, and invertebrates. It can accumulate in the tissues of these organisms and cause damage to their reproductive and immune systems. This compound has also been found to have endocrine-disrupting effects, which can lead to developmental abnormalities in aquatic organisms.

Advantages and Limitations for Lab Experiments

N,N-di-sec-butyl-N'-(3-chlorophenyl)urea is a widely used herbicide that has been extensively studied for its herbicidal activity and environmental impact. It is relatively easy to synthesize and has a long shelf life. However, its toxicity to aquatic organisms and potential for environmental persistence make it a challenging compound to work with in laboratory experiments.

Future Directions

There are several future directions for research on N,N-di-sec-butyl-N'-(3-chlorophenyl)urea. One area of interest is the development of more environmentally friendly herbicides that can replace this compound and other substituted urea herbicides. Another area of interest is the study of the long-term effects of this compound exposure on aquatic ecosystems. Finally, the development of new analytical methods for the detection and quantification of this compound in environmental samples is also an important future direction.

Synthesis Methods

The synthesis of N,N-di-sec-butyl-N'-(3-chlorophenyl)urea involves the reaction of 3-chloroaniline with di-sec-butyl carbonate in the presence of a base, such as sodium hydroxide. The resulting product is then treated with urea to form this compound. The overall reaction can be represented as follows:
3-chloroaniline + di-sec-butyl carbonate → N,N-di-sec-butyl-3-chloroaniline
N,N-di-sec-butyl-3-chloroaniline + urea → this compound

Scientific Research Applications

N,N-di-sec-butyl-N'-(3-chlorophenyl)urea has been extensively studied for its herbicidal activity and environmental impact. It has been found to be effective against a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. This compound is used in various crops, such as cotton, sugarcane, citrus, and soybeans, to control weeds and increase crop yield.

Properties

IUPAC Name

1,1-di(butan-2-yl)-3-(3-chlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-5-11(3)18(12(4)6-2)15(19)17-14-9-7-8-13(16)10-14/h7-12H,5-6H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKVKNVVMCDMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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